Cas no 2229349-89-5 (2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine)

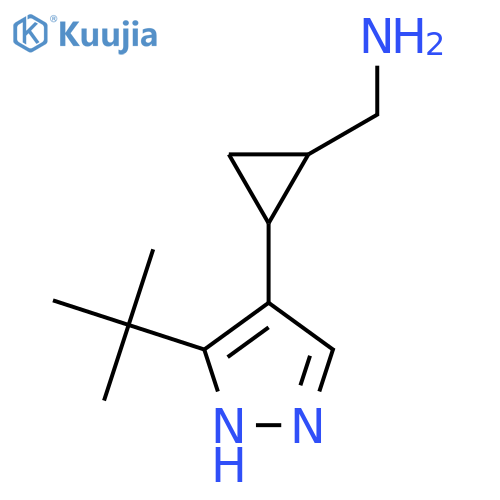

2229349-89-5 structure

商品名:2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine

2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine 化学的及び物理的性質

名前と識別子

-

- 2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine

- 2229349-89-5

- [2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine

- EN300-1779459

-

- インチ: 1S/C11H19N3/c1-11(2,3)10-9(6-13-14-10)8-4-7(8)5-12/h6-8H,4-5,12H2,1-3H3,(H,13,14)

- InChIKey: MSUWAWCBYRWTGF-UHFFFAOYSA-N

- ほほえんだ: N1C(C(C)(C)C)=C(C=N1)C1CC1CN

計算された属性

- せいみつぶんしりょう: 193.157897619g/mol

- どういたいしつりょう: 193.157897619g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 54.7Ų

2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1779459-0.1g |

[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |

2229349-89-5 | 0.1g |

$1533.0 | 2023-09-20 | ||

| Enamine | EN300-1779459-0.05g |

[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |

2229349-89-5 | 0.05g |

$1464.0 | 2023-09-20 | ||

| Enamine | EN300-1779459-5g |

[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |

2229349-89-5 | 5g |

$5056.0 | 2023-09-20 | ||

| Enamine | EN300-1779459-5.0g |

[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |

2229349-89-5 | 5g |

$5056.0 | 2023-06-02 | ||

| Enamine | EN300-1779459-2.5g |

[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |

2229349-89-5 | 2.5g |

$3417.0 | 2023-09-20 | ||

| Enamine | EN300-1779459-1.0g |

[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |

2229349-89-5 | 1g |

$1742.0 | 2023-06-02 | ||

| Enamine | EN300-1779459-1g |

[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |

2229349-89-5 | 1g |

$1742.0 | 2023-09-20 | ||

| Enamine | EN300-1779459-0.25g |

[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |

2229349-89-5 | 0.25g |

$1604.0 | 2023-09-20 | ||

| Enamine | EN300-1779459-0.5g |

[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |

2229349-89-5 | 0.5g |

$1673.0 | 2023-09-20 | ||

| Enamine | EN300-1779459-10.0g |

[2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropyl]methanamine |

2229349-89-5 | 10g |

$7497.0 | 2023-06-02 |

2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

2229349-89-5 (2-(3-tert-butyl-1H-pyrazol-4-yl)cyclopropylmethanamine) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬